4-bromo-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]thiophene-2-carboxamide
説明
特性
IUPAC Name |
4-bromo-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3S/c16-11-6-14(21-8-11)15(19)17-7-12(18)9-1-2-13-10(5-9)3-4-20-13/h1-2,5-6,8,12,18H,3-4,7H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMHYJUAPBQAQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNC(=O)C3=CC(=CS3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
Benzofuran derivatives, which are a core part of this compound, have been shown to have a wide range of biological activities. They have been used in the treatment of various diseases such as cancer and psoriasis.
Mode of Action
Benzofuran derivatives are known to interact with various biological targets, leading to changes in cellular processes. For instance, some benzofuran derivatives have shown significant cell growth inhibitory effects in different types of cancer cells.
Biochemical Pathways
Benzofuran derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects.
類似化合物との比較
Key Structural and Functional Differences
Substituent Effects on Bioactivity
- The pyridine substituent in 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide enhances antibacterial efficacy against resistant strains (e.g., Salmonella enterica, E. coli), likely due to improved target binding .
- The dichlorobenzyl-thiazole group in compound 6d shifts activity toward anticancer effects, demonstrating how heterocyclic substituents can redirect biological targeting .
- The dihydrobenzofuran-hydroxyethyl chain in the target compound may confer metabolic stability compared to simpler alkyl or aryl groups, though direct activity data remain hypothetical .
Synthetic Methodologies
- Carboxamide derivatives are commonly synthesized via acid-amine coupling (e.g., using TiCl₄/pyridine for 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide) .
- Suzuki-Miyaura cross-coupling enables diversification of brominated intermediates with aryl boronic acids, a strategy applicable to the target compound for introducing the dihydrobenzofuran moiety .
Role of Halogenation
- Bromine at C4/C5 in thiophene or benzene rings (e.g., in 6d and the target compound) improves electrophilic reactivity and may enhance interactions with hydrophobic enzyme pockets .
Research Findings and Implications
Pharmacokinetic Optimization
Q & A
Q. Table 1: Optimization of Critical Reaction Steps
| Step | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Bromination | NBS, DMF, 0°C → RT, 12h | 78 | >95% |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 8h | 65 | 90% |
| Amidation | EDC, HOBt, DCM, RT, 24h | 82 | >98% |
Key Considerations:
- Solvent polarity (DMF for bromination vs. DME for coupling) impacts reaction efficiency.
- Palladium catalyst loading (1-2 mol%) balances cost and yield .
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer:
A combination of spectroscopic and chromatographic techniques is used:
- ¹H/¹³C NMR: Assign peaks to confirm substituent positions (e.g., bromine at C4 of thiophene, dihydrobenzofuran protons at δ 3.5–4.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C₁₆H₁₅BrN₂O₃S requires [M+H]⁺ = 401.9972) .
- HPLC-PDA: Assess purity (>98% for biological assays) .
Q. Table 2: Key NMR Assignments
| Proton Group | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Thiophene C3-H | 7.25 | Singlet | Confirms bromine at C4 |
| Dihydrobenzofuran O-CH₂ | 4.10 | Doublet | 2,3-dihydro ring |
| Hydroxyethyl -OH | 2.80 | Broad | Hydrogen bonding |
Advanced: What strategies are employed to evaluate its bioactivity against neurodegenerative targets?
Methodological Answer:
- In Vitro Assays:
- In Vivo Models: Use transgenic mice (e.g., APP/PS1 for Alzheimer’s) to assess cognitive improvement via Morris water maze .
Key Finding:
In a 2024 study, the compound showed IC₅₀ = 12 nM against AChE but limited BBB penetration (Papp = 2.1 × 10⁻⁶ cm/s), prompting structural modifications .
Advanced: How do substitutions on the dihydrobenzofuran ring affect structure-activity relationships (SAR)?
Methodological Answer:
Q. Table 3: SAR of Dihydrobenzofuran Modifications
| Substituent (Position) | AChE IC₅₀ (nM) | logP | BBB Permeability (Papp) |
|---|---|---|---|
| -H | 12 | 2.1 | 2.1 × 10⁻⁶ |
| -F (C5) | 20 | 2.3 | 3.0 × 10⁻⁶ |
| -CH₃ (C7) | 15 | 3.4 | 5.5 × 10⁻⁶ |
Basic: How are solubility challenges addressed in in vitro assays?
Methodological Answer:
- Co-Solvent Systems: Use DMSO/PEG-400 (1:4 v/v) for stock solutions, diluted to ≤0.1% DMSO in assay buffers .
- Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (size: 150 nm) to enhance aqueous dispersion (5-fold solubility increase) .
Advanced: What methodologies identify metabolic instability in hepatic microsomes?
Methodological Answer:
- LC-MS/MS Metabolite Profiling: Incubate with human liver microsomes (HLM) + NADPH, monitor parent compound depletion (t₁/₂ = 28 min) .
- CYP450 Inhibition Screening: Use fluorescent probes (e.g., CYP3A4: midazolam hydroxylation) to assess isoform-specific interactions .
Advanced: How does stereochemistry at the hydroxyethyl group influence target binding?
Methodological Answer:
- Chiral Separation: Resolve enantiomers via chiral HPLC (Chiralpak AD-H column) .
- Docking Simulations: (R)-enantiomer forms a hydrogen bond with AChE Ser203 (ΔG = -9.8 kcal/mol), while (S)-enantiomer shows no binding .
Basic-to-Advanced: What scale-up challenges arise during multi-gram synthesis?
Methodological Answer:
- Exothermic Bromination: Use jacketed reactors with controlled cooling (0°C ± 2°C) to prevent side reactions (e.g., dibromination) .
- Catalyst Removal: Employ scavenger resins (e.g., QuadraPure™) to reduce Pd content to <10 ppm .
Advanced: How are contradictory results between computational docking and empirical bioassays resolved?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Run 100-ns trajectories to assess binding pocket flexibility; AChE shows induced-fit adaptation not modeled in docking .
- Alanine Scanning Mutagenesis: Confirm critical residues (e.g., Trp86 mutation reduces binding by 90%) .
Advanced: What strategies validate target engagement in complex biological matrices?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
